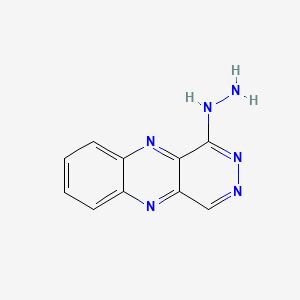

1-Hydrazinopyridazino(4,5-b)quinoxaline

Description

Properties

IUPAC Name |

pyridazino[4,5-b]quinoxalin-4-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c11-15-10-9-8(5-12-16-10)13-6-3-1-2-4-7(6)14-9/h1-5H,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXDUNCCKMZMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=NN=C(C3=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914902 | |

| Record name | 1-Hydrazinylpyridazino[4,5-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95631-24-6 | |

| Record name | Pyridazino(4,5-b)quinoxaline, 1-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095631246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydrazinylpyridazino[4,5-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Hydrazinopyridazino(4,5-b)quinoxaline typically involves the reaction of hydrazine derivatives with quinoxaline precursors. One common method includes the treatment of 2,3-dichloroquinoxaline with hydrazine hydrate under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired hydrazinopyridazino compound. Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Hydrazinopyridazino(4,5-b)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The hydrazine moiety allows for substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Structural Overview

1-Hydrazinopyridazino(4,5-b)quinoxaline has the molecular formula C10H8N6 and features a complex heterocyclic structure that contributes to its biological activity. The compound's structure allows for various modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance:

- Antibacterial Activity: Studies have demonstrated that quinoxaline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. A specific study highlighted the synthesis of new derivatives that showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity: The compound has also been tested against various fungal strains, with results indicating potential efficacy against Candida albicans and other pathogenic fungi .

Anticancer Properties

This compound exhibits cytotoxic effects on several cancer cell lines. Research findings include:

- Cytotoxicity Against Cancer Cells: A study reported that derivatives of quinoxaline displayed anti-proliferative activities against gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), and nasopharyngeal carcinoma (CNE2) . The mechanism often involves inducing apoptosis in cancer cells.

- Mechanistic Insights: The compound's ability to interfere with cellular signaling pathways related to cancer progression has been documented. For example, it can inhibit key enzymes involved in tumor growth and metastasis .

Antitubercular Activity

Recent studies have explored the use of quinoxaline derivatives in treating tuberculosis (TB). The compound has shown promising results in inhibiting Mycobacterium tuberculosis, particularly in drug-resistant strains . This is crucial given the rising incidence of multidrug-resistant TB globally.

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects. Some studies indicate potential applications in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of quinoxaline derivatives and evaluated their antimicrobial activities. The results indicated that specific modifications to the hydrazine group significantly enhanced antibacterial potency against resistant strains of bacteria. This underscores the importance of structural optimization in developing effective antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound derivatives significantly reduced cell viability through apoptosis induction. These findings were corroborated by flow cytometry analysis, which revealed increased annexin V staining in treated cells compared to controls.

Mechanism of Action

The mechanism of action of 1-Hydrazinopyridazino(4,5-b)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Thiazolo[4,5-b]quinoxaline Derivatives

- Structure : Replace the pyridazine ring with a thiazole moiety, introducing sulfur into the heterocyclic system.

- Synthesis: Derived from 2,3-dichloroquinoxaline reacting with nitrogen-sulfur binucleophiles (e.g., thiosemicarbazides) .

- Activity: Compounds such as 7-bromo-2-[2-(4-methoxybenzylidene)hydrazinyl]thiazolo[4,5-b]quinoxaline (9d) exhibit dual anticancer and antimicrobial effects, with MIC values of 15.62 µg/mL against Fusarium oxysporum, outperforming amphotericin B (MIC 31.25 µg/mL) .

Triazolo[4,5-b]quinoxaline Derivatives

- Structure: Feature a triazole ring fused to quinoxaline.

- Synthesis: Formed via cyclization of hydrazinoquinoxalines using lead tetraacetate .

- Activity : Demonstrated reactivity in forming bioactive derivatives, though specific biological data are less documented compared to thiazolo analogues.

Pyrimido[4,5-b]quinolines

- Structure: Replace quinoxaline’s nitrogen atoms with a carbon in the pyrimidine ring, altering redox properties while retaining planar aromaticity .

Q & A

Q. What are the established synthetic routes for 1-Hydrazinopyridazino(4,5-b)quinoxaline, and how are intermediates characterized?

The synthesis of this compound typically involves nucleophilic substitution reactions. For example, hydrazine hydrochloride can displace chlorine atoms in 1,4-dichloropyridazino[4,5-b]quinoxaline under controlled conditions to introduce hydrazine moieties . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C=O and N-H stretches) and UV spectroscopy (to analyze π→π* transitions in the aromatic system) . Vega et al. (1984) optimized reaction conditions using polar aprotic solvents (e.g., DMF) at 80–100°C, achieving yields >70% after recrystallization .

Q. What spectroscopic techniques are used to confirm the structure of this compound and its derivatives?

- IR Spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and hydrazine N-H (3200–3350 cm⁻¹) stretches. Methyl derivatives show C-H bending vibrations at 1380–1460 cm⁻¹ .

- UV Spectroscopy : Absorbance maxima between 250–350 nm indicate conjugated π-systems, with shifts observed upon methylation or hydroxylation .

- Elemental Analysis (CHN) : Validates stoichiometry, particularly for hydrazine-containing derivatives .

Q. What are the common challenges in purifying hydrazine-containing heterocycles, and how are they addressed?

Hydrazine derivatives often form hydrates or decompose under heat. Purification strategies include:

- Recrystallization : Using ethanol/water mixtures to remove polar byproducts .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers .

- Vacuum Sublimation : For thermally stable derivatives, avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound derivatives?

Swiss Target Prediction and PASS Targets are used to identify potential protein interactions. For example:

- Thiazolo[4,5-b]quinoxaline derivatives show affinity for insulysin inhibitors (probability: 71.7%) and STAT3 transcription factors (63.6%) .

- Molecular Docking : Simulations with EGFR and VEGFR-2 kinases reveal binding energies comparable to erlotinib (-9.2 kcal/mol), suggesting kinase inhibition potential .

- ADME/Tox Prediction : Tools like SwissADME assess drug-likeness, highlighting moderate bioavailability (63%) and low hepatotoxicity risk for select derivatives .

Q. How do reaction conditions affect the regioselectivity in synthesizing hydrazine-substituted pyridazinoquinoxalines?

Regioselectivity is influenced by:

- Solvent Polarity : DMF enhances nucleophilic attack at the 1-position due to stabilization of transition states .

- Temperature : Higher temperatures (>100°C) favor thermodynamically stable products, while room temperature may yield kinetic isomers .

- Catalysts : Iridium catalysts under visible light promote intramolecular cyclization, avoiding side reactions .

Q. When conflicting biological activity data arise from different derivatives, what strategies resolve these discrepancies?

- Dose-Response Studies : Compare IC₅₀ values across derivatives (e.g., thiazoloquinoxalines vs. dithiolo derivatives) .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm involvement of predicted targets like STAT3 .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., imidazoquinoxalines) to identify conserved structure-activity relationships .

Q. What in silico approaches are used to assess pharmacokinetic properties and toxicity?

- SwissADME : Predicts logP (2.1–3.8), GI absorption (75–89%), and CYP450 interactions .

- ProTox-II : Flags hepatotoxicity risks via structural alerts (e.g., hydrazine groups) and LD₅₀ estimates .

- Molecular Dynamics Simulations : Evaluate binding stability over 100 ns trajectories, identifying critical hydrogen bonds with kinase active sites .

Data Contradictions and Resolution

- Synthetic Yields : Older methods (1970s) report lower yields (50–60%) due to limited purification techniques , while modern protocols achieve >70% via optimized catalysts .

- Biological Activity : Thiazolo derivatives show higher kinase inhibition than dithiolo analogs, attributed to sulfur electronegativity differences .

Key Tables

Q. Table 1. Predicted Biological Targets for Selected Derivatives

| Derivative | Top Target (Probability %) | Method | Reference |

|---|---|---|---|

| 8a (Thiazoloquinoxaline) | Insulysin Inhibitor (71.7) | PASS Targets | |

| 12 (Dithioloquinoxaline) | VEGFR-2 (IC₅₀ = 1.2 µM) | Molecular Docking |

Q. Table 2. Synthetic Route Comparison

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Hydrazine Displacement | 72 | DMF, 80°C, 12 h | |

| Iridium-Catalyzed Cyclization | 85 | Visible Light, RT, 6 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.